molecular formula C12H19NO4 B6277527 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2763750-81-6

1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No. B6277527
CAS RN: 2763750-81-6
M. Wt: 241.28 g/mol
InChI Key: IDBLEGOJJOWPSF-UHFFFAOYSA-N
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Description

1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid, also known as tert-butoxycarbonylaminocyclohexane-2-carboxylic acid (TBCA-2-COOH), is a cyclic carboxylic acid that has been widely studied in the scientific community due to its unique structure and potential applications. TBCA-2-COOH is a cyclic dicarboxylic acid that contains a tert-butoxycarbonyl group and an amino group, and is a derivative of the bicyclic compound bicyclo[2.1.1]hexane. TBCA-2-COOH is an important intermediate in the synthesis of various compounds, such as peptides, peptidomimetics, and other organic molecules. In addition, TBCA-2-COOH has also been used in the synthesis of pharmaceuticals, cosmetics, and agrochemicals.

Mechanism of Action

TBCA-2-COOH has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. TBCA-2-COOH has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, TBCA-2-COOH has been found to inhibit the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1).
Biochemical and Physiological Effects
TBCA-2-COOH has been found to have a number of biochemical and physiological effects. TBCA-2-COOH has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, TBCA-2-COOH has been found to inhibit the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1).
TBCA-2-COOH has also been found to have anti-inflammatory, anti-tumor, and antioxidant activities. In addition, TBCA-2-COOH has been found to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

TBCA-2-COOH has several advantages for use in laboratory experiments. TBCA-2-COOH is relatively inexpensive and readily available. In addition, TBCA-2-COOH has been found to be stable under a variety of conditions, making it suitable for use in a variety of experiments.
However, TBCA-2-COOH also has some limitations. TBCA-2-COOH is a relatively strong acid, and can be corrosive if not handled properly. In addition, TBCA-2-COOH can be toxic if ingested or inhaled, and should be handled with care.

Future Directions

The potential applications of TBCA-2-COOH are vast, and there are many potential future directions for research. Some potential future directions include:
• Further exploration of the biochemical and physiological effects of TBCA-2-COOH, including its anti-inflammatory, anti-tumor, and antioxidant activities.
• Investigation of the potential use of TBCA-2-COOH in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
• Development of new synthetic methods for the synthesis of TBCA-2-COOH and its derivatives.
• Exploration of the potential use of TBCA-2-COOH in the synthesis of polymers, dendrimers, and nanomaterials.
• Investigation of the potential use of TBCA-2-COOH in the synthesis of pharmaceuticals, cosmetics, and agrochemicals.
• Exploration of the potential use of TBCA-2-COOH in the synthesis of peptides, peptidomimetics, and other organic molecules.

Synthesis Methods

TBCA-2-COOH can be synthesized by a number of methods, including the reaction of 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acidarbonyl chloride and cyclohexylamine, followed by hydrolysis of the resulting 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acidarbonylaminocyclohexane-2-carboxylic acid chloride. Alternatively, TBCA-2-COOH can be prepared by the reaction of cyclohexylamine with tert-butyl bromoacetate, followed by hydrolysis of the resulting 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acidarbonylaminocyclohexane-2-carboxylic acid bromide.

Scientific Research Applications

TBCA-2-COOH has been widely studied in the scientific community due to its unique structure and potential applications. TBCA-2-COOH has been used in the synthesis of peptides, peptidomimetics, and other organic molecules, as well as in the synthesis of pharmaceuticals, cosmetics, and agrochemicals. In addition, TBCA-2-COOH has been used in the synthesis of various compounds, such as polymers, dendrimers, and nanomaterials.
TBCA-2-COOH has also been used in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and antitumor agents. In addition, TBCA-2-COOH has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group.", "Starting Materials": ["Bicyclo[2.1.1]hexane-2-carboxylic acid", "tert-Butyl carbamate", "Dicyclohexylcarbodiimide", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol"], "Reaction": ["Protection of the amine group of bicyclo[2.1.1]hexane-2-carboxylic acid with tert-butyl carbamate using dicyclohexylcarbodiimide as a coupling agent and dimethylformamide as a solvent.", "Formation of the bicyclic ring system by treating the protected amine with hydrochloric acid in methanol.", "Deprotection of the amine group by treatment with sodium hydroxide in ethyl acetate to yield 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid."] }

CAS RN

2763750-81-6

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-12-5-7(6-12)4-8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

IDBLEGOJJOWPSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)CC2C(=O)O

Purity

95

Origin of Product

United States

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